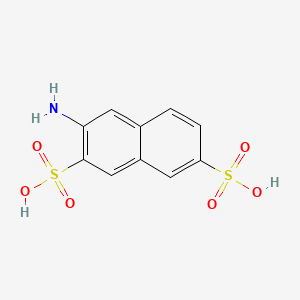

3-Amino-2,7-naphthalenedisulfonic acid

Description

Significance of Naphthalene (B1677914) Derivatives in Organic Synthesis and Material Science

Naphthalene and its derivatives are cornerstones of modern organic synthesis and material science due to their versatile chemical nature and robust aromatic structure. nih.gov In organic synthesis, they serve as crucial building blocks for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and particularly, synthetic dyes. wikipedia.orgnih.govchemistryviews.org The naphthalene scaffold is a common feature in many pharmacologically active compounds. chemistryviews.orgresearchgate.net Aminonaphthalenesulfonic acids, for instance, are essential precursors for creating a multitude of azo dyes. wikipedia.orgwikipedia.org Similarly, naphthols, which are hydroxyl derivatives of naphthalene, are key intermediates for dyes, pigments, and antioxidants. knowde.comresearchgate.net The development of novel, regioselective methods for synthesizing polysubstituted naphthalenes remains an active area of research, aiming to provide efficient routes to these valuable compounds. nih.govacs.org

In the field of material science, naphthalene derivatives are prized for their ability to impart specific functionalities to polymers and other materials. rsc.org A prominent application is the use of naphthalenesulfonate condensates, particularly those condensed with formaldehyde, as superplasticizers in concrete. wikipedia.orgayshzj.comayshzj.com These additives significantly improve the flowability of concrete mixtures, allowing for stronger and more durable structures by reducing the required water-to-cement ratio. greenagrochem.comayshzj.com The stable and electronically versatile nature of the naphthalene core also makes it a valuable component in the synthesis of organic photo-electronic materials, such as those used in organic field-effect transistors (OFETs), where they can exhibit high charge mobility. researchgate.netrsc.org

Historical Context of Sulfonated Naphthalene Compounds

The history of sulfonated naphthalene compounds is intrinsically linked with the rise of the synthetic chemical industry in the early 20th century. Initially developed in the 1930s in Germany, polynaphthalene sulfonates were first applied in the leather and textile industries. hardtchemical.com They served as vital components in chrome tanning processes and as dispersing agents for dyes. hardtchemical.com Early alkyl naphthalene sulfonates like Nekal were among the first synthetic surfactants ever produced, revolutionizing industrial cleaning and processing. greenagrochem.com

The utility of these compounds expanded significantly during World War II with their critical role in the development of synthetic rubber, where they acted as emulsifiers. hardtchemical.com In the 1950s, a new application emerged in oil field cementing, which became a major market for high-molecular-weight polynaphthalene sulfonates. hardtchemical.com The sulfonation of naphthalene itself is a key industrial process, yielding isomers like naphthalene-1-sulfonic acid and the more stable naphthalene-2-sulfonic acid, which are precursors to a vast range of chemicals, including dyestuffs and pigments. wikipedia.orgsigmaaldrich.com

Positioning of 3-Amino-2,7-naphthalenedisulfonic Acid within Modern Chemical Research

This compound is a specific and important member of the aminonaphthalenesulfonic acid family. wikipedia.org It is primarily utilized as a chemical intermediate in the manufacture of dyes and pigments. dyestuffintermediates.comechemi.comepa.gov Its molecular structure, featuring an amino group and two sulfonic acid groups attached to the naphthalene core, makes it a valuable coupling component in the synthesis of various azo dyes. dyestuffintermediates.com

The presence of two sulfonic acid groups imparts high water solubility, a crucial property for its application in dyeing processes. greenagrochem.com For example, it is used in the preparation of C.I. Direct Red 46 and C.I. Direct Red 56 by undergoing diazotization and coupling reactions. dyestuffintermediates.com While its primary role has been in the dye industry, the inherent fluorescent properties of aminonaphthalenesulfonic acids suggest potential for broader applications. sigmaaldrich.com For instance, a related isomer, 7-Amino-1,3-naphthalenedisulfonic acid, is used as a fluorescent label for carbohydrates. sigmaaldrich.com This positions this compound as a compound with potential for development in areas like chemosensors or functional materials where its specific substitution pattern and resulting properties could be exploited.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 92-28-4 citychemical.com |

| Molecular Formula | C₁₀H₉NO₆S₂ nih.gov |

| Molecular Weight | 303.31 g/mol nih.gov |

| Synonyms | Amido-R-acid ncats.io |

Examples of Dyes Synthesized from this compound

| Dye Name | C.I. Name |

|---|---|

| Reactive Yellow 26 | C.I. Reactive Yellow 26 dyestuffintermediates.com |

| Food Yellow 1 | C.I. Food Yellow 1 dyestuffintermediates.com |

| Acid Orange 45 | C.I. Acid Orange 45 dyestuffintermediates.com |

| Direct Orange 101 | C.I. Direct Orange 101 dyestuffintermediates.com |

| Direct Red 46 | C.I. Direct Red 46 dyestuffintermediates.com |

Properties

CAS No. |

92-28-4 |

|---|---|

Molecular Formula |

C10H9NO6S2 |

Molecular Weight |

303.3 g/mol |

IUPAC Name |

3-aminonaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C10H9NO6S2/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |

InChI Key |

UCTREIIEJSFTDI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)O)S(=O)(=O)O |

Other CAS No. |

5332-41-2 92-28-4 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2,7 Naphthalenedisulfonic Acid and Its Derivatives

Classical and Industrial Synthesis Routes

The traditional manufacturing processes for 3-Amino-2,7-naphthalenedisulfonic acid are multi-step procedures that rely on fundamental aromatic substitution reactions. These routes are well-established and optimized for industrial-scale production, focusing on yield and purity.

Sulfonation Pathways and Regioselectivity

The synthesis begins with the disulfonation of naphthalene (B1677914). The regioselectivity of this reaction—that is, the specific positions on the naphthalene ring where the sulfonic acid groups attach—is highly dependent on reaction conditions, particularly temperature.

Initially, the sulfonation of naphthalene at lower temperatures (around 80°C) kinetically favors the formation of naphthalene-1-sulfonic acid. google.com However, at higher temperatures (160°C or above), the thermodynamically more stable naphthalene-2-sulfonic acid becomes the predominant product. google.comwikipedia.org This is because the alpha-position sulfonation is faster, but the beta-position product is more stable, and the reaction becomes reversible at higher temperatures, allowing for isomerization to the 2-substituted product. google.com

For the production of the desired 2,7-disubstituted precursor, the sulfonation is carried out at temperatures between 130°C and 180°C using an excess of a sulfonating agent like sulfuric acid or oleum (B3057394) (fuming sulfuric acid). google.com These conditions promote the formation of a mixture of naphthalenedisulfonic acid isomers, primarily the 2,6- and 2,7-isomers. A typical reaction mixture might contain 25-35% of 2,7-naphthalenedisulfonic acid and 15-20% of 2,6-naphthalenedisulfonic acid. google.com

| Reaction Temperature | Primary Product(s) | Controlling Factor |

|---|---|---|

| ~80°C | Naphthalene-1-sulfonic acid | Kinetic Control |

| ≥160°C | Naphthalene-2-sulfonic acid | Thermodynamic Control |

| 130°C - 180°C (Disulfonation) | Mixture of 2,6- and 2,7-naphthalenedisulfonic acid | Thermodynamic Control |

Amination Reactions in Naphthalene Systems

Once the 2,7-naphthalenedisulfonic acid is isolated, the next critical step is the introduction of an amino group at the 3-position. The classical approach involves a two-step process: nitration followed by reduction.

Nitration: The separated 2,7-naphthalenedisulfonic acid is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The sulfonic acid groups are deactivating and meta-directing, which guides the incoming nitro group to one of the available positions on the ring.

Reduction: The resulting nitro-2,7-naphthalenedisulfonic acid intermediate is then reduced to form this compound. This reduction is commonly achieved using iron filings in an acidic medium, a method known as the Béchamp reduction.

An alternative pathway for amination in naphthalene systems is the Bucherer reaction . This method can convert a naphthol (hydroxy-naphthalene) derivative into a naphthylamine (amino-naphthalene) in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia. wikipedia.org Therefore, if 3-hydroxy-2,7-naphthalenedisulfonic acid were used as a precursor, it could be converted to the target compound via this reaction.

Novel and Green Chemistry Approaches to this compound Synthesis

In response to growing environmental concerns, research has shifted towards developing more sustainable and efficient synthetic methods.

Catalytic Synthesis Innovations

Modern catalysis offers promising avenues for improving the synthesis of naphthalenesulfonic acid derivatives. One area of innovation is the development of heterogeneous catalysts, which are solid catalysts that can be easily separated from the reaction mixture and reused.

Solid Acid Catalysts: Researchers have successfully immobilized aminonaphthalenesulfonic acids onto solid supports like silica (B1680970) nanoparticles. researchgate.net For instance, 7-Amino-1-naphthalene sulfonic acid has been immobilized to create a strong Brønsted acid catalyst that is effective in reactions like esterification and can be regenerated and reused. researchgate.net This principle could be applied to the sulfonation step, potentially leading to cleaner processes with easier catalyst recovery.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands. A MOF based on zirconium was synthesized and functionalized by attaching 7-amino-1,3-naphthalenedisulfonic acid. rsc.org This created a multifunctional catalyst with both Lewis acidic (Zr) and Brønsted acidic (SO₃H) sites, demonstrating high efficiency in one-pot reactions. rsc.org Such tailored catalysts could offer unprecedented control and efficiency in the synthesis of specific isomers like this compound.

Sustainable Production Methods

The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency.

Solvent-Free Reactions: One approach is to conduct reactions without volatile organic solvents. "Grindstone Chemistry," which involves simply grinding solid reactants together, has been shown to be an energy-efficient and rapid method for synthesizing compounds like 1-aminoalkyl-2-naphthols. ijcmas.com Applying such solvent-free techniques to the key steps of sulfonation or amination could significantly reduce the environmental impact of the process.

Biocatalysis: Engineering microorganisms to produce valuable chemicals from renewable feedstocks is a cornerstone of sustainable production. purdue.edu While not yet applied specifically to this compound, engineered cyanobacteria have been used to produce aromatic amino acids from CO₂. purdue.edu In the future, biosynthetic pathways could potentially be designed to produce complex aromatic compounds like aminonaphthalenesulfonic acids, offering a completely renewable and sustainable manufacturing route.

Separation and Purification Techniques for Isomeric Naphthalenedisulfonic Acids

Since the sulfonation of naphthalene produces a mixture of isomers, their separation is a critical and challenging step in the manufacturing process. google.com The similar chemical nature of these isomers makes simple distillation or crystallization difficult.

A key industrial method for separating 2,7-naphthalenedisulfonic acid from its isomers, particularly the 2,6-isomer, relies on the careful control of its solubility in aqueous sulfuric acid. google.com By diluting the reaction mixture with water to a specific sulfuric acid concentration and controlling the temperature, the desired isomer can be selectively precipitated as a free acid. The purity and yield of the precipitated 2,7-naphthalenedisulfonic acid are highly sensitive to these conditions. google.com

| Final H₂SO₄ Concentration (% w/w) | Temperature (°C) | Purity of Precipitated 2,7-NDSA (%) | Yield (%) |

|---|---|---|---|

| 40% | 25°C ± 2°C | 92.6% | 52.0% |

| 41% | 20°C ± 2°C | 100% | 65.0% |

| 48.3% | 20°C ± 2°C | 90.5% | 65.0% |

| 50.6% | 25°C ± 2°C | 88.5% | 53.5% |

| 56.6% | 23°C ± 2°C | 88.6% | 45.5% |

Other advanced separation techniques include:

Chromatography: High-performance liquid chromatography (HPLC), particularly microcolumn HPLC using mobile phases containing cyclodextrins, has been shown to significantly improve the separation of naphthalenesulfonic acid isomers. nih.gov

Dissociation Extraction: This technique exploits the differences in the acidity of the isomers. By using a stoichiometrically deficient amount of a neutralizing agent, the stronger acidic component can be selectively extracted into an aqueous phase from an organic solvent, allowing for separation. ias.ac.in

Diastereomeric Salt Formation: Since enantiomers have identical physical properties, they are difficult to separate. However, by reacting a racemic mixture with a single enantiomer of a chiral resolving agent, a mixture of diastereomers is formed. libretexts.org These diastereomers have different physical properties, such as solubility, and can be separated by methods like fractional crystallization. libretexts.org This principle can be extended to constitutional isomers that can form salts with appropriate agents.

Advanced Chromatographic Methods for Isomer Resolution

The separation of this compound from other isomers formed during the synthesis is a critical step in obtaining a high-purity product. Various advanced chromatographic techniques have been developed for the effective resolution of naphthalenesulfonic acid isomers.

High-performance liquid chromatography (HPLC) is a prominent technique for this purpose. The use of cyclodextrins in the mobile phase has been shown to significantly improve the separation selectivity of some isomers. smolecule.com Microcolumn HPLC with diode-array detection is a cost-effective approach that has demonstrated suitability for separating these compounds. smolecule.com The separation is typically achieved on capillary columns packed with octadecyl silica gel materials. smolecule.com

Supercritical fluid chromatography (SFC) has emerged as a greener alternative to traditional HPLC for the separation of isomeric compounds. SFC utilizes supercritical carbon dioxide as the primary mobile phase, which reduces the consumption of organic solvents. echemi.com This technique has been successfully applied to separate diarylethene-based photoswitchable isomers and shows potential for the fractionation of naphthalenesulfonic acid isomers, offering faster analysis times while maintaining good resolution. echemi.com

The underlying principle of chromatographic separation of isomers, such as cis/trans isomers, is based on the differential interactions of the analytes with the stationary phase. citychemical.com For instance, the configuration of the isomer can affect the strength of its interaction with the stationary phase, leading to different retention times and enabling separation. citychemical.com

Crystallization and Precipitation Strategies

Crystallization and precipitation are crucial techniques for the purification of this compound and its precursors. The separation of 2,7-naphthalenedisulfonic acid from the isomeric mixture produced during sulfonation can be effectively achieved by controlling the sulfuric acid concentration and temperature of the reaction mixture.

A process for the selective separation of 2,7-naphthalenedisulfonic acid involves diluting the disulfonation reaction mixture with water to adjust the sulfuric acid concentration. By maintaining the temperature at a specific range, typically between 20°C and 40°C, the 2,7-naphthalenedisulfonic acid can be selectively precipitated. The purity and yield of the recovered crystals are highly dependent on these conditions. For example, adjusting the sulfuric acid concentration to 41% by weight and maintaining the temperature at 20°C for 3 hours can lead to the precipitation of 2,7-naphthalenedisulfonic acid with 100% purity and a yield of 65.0%.

The following table summarizes the effect of sulfuric acid concentration on the precipitation and purity of 2,7-naphthalenedisulfonic acid at a controlled temperature.

| Sulfuric Acid Concentration (% by weight) | Precipitation Ratio (%) of 2,7-naphthalenedisulfonic acid | Purity (%) of 2,7-naphthalenedisulfonic acid |

| 30 | 0 | - |

| 35 | 15.6 | - |

| 40 | 40.4 | 92.6 |

| 42 | 60 | - |

| 45 | 70 | - |

| 48.3 | - | - |

| 50.6 | - | 88.5 |

| 56.6 | - | 88.6 |

Data compiled from a patent describing the separation of naphthalenedisulfonic acids.

Further purification can be achieved by subsequent crystallization steps. The filtrate from the initial precipitation can be concentrated to adjust the sulfuric acid concentration to a different level, leading to the precipitation of other isomers, such as 2,6-naphthalenedisulfonic acid, thereby enriching the mother liquor with the desired 2,7-isomer for further processing.

Chemical Reactivity and Mechanistic Studies of 3 Amino 2,7 Naphthalenedisulfonic Acid

Reactivity of the Amino Functionality

The primary amino group is a highly reactive site, serving as a key functional handle for the synthesis of a wide array of derivatives, most notably azo dyes.

The transformation of the primary aromatic amine into a diazonium salt is a cornerstone of this compound's application in industrial chemistry. This process, known as diazotization, involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. nih.govorganic-chemistry.org The resulting diazonium salt is an electrophilic intermediate. wikipedia.org

This diazonium salt is then reacted with a nucleophilic aromatic compound, referred to as a coupling component, in an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.org Common coupling partners include phenols, naphthols, and other aromatic amines. wikipedia.org The position of the azo linkage is directed by the substituents on the coupling partner. This reaction is fundamental to the synthesis of a vast number of azo dyes, as the resulting azo compounds possess extended conjugated systems that absorb light in the visible spectrum. wikipedia.org For instance, 2-Methyl-4-nitrobenzenamine can be diazotized and coupled with 6-Amino-4-hydroxy-2,7-naphthalenedisulfonic acid (a related isomer) under alkaline conditions to form a specific dye. chemicalbook.com

The general scheme for the synthesis of an azo dye involves the initial formation of the diazonium salt, which then reacts with a coupling component, such as β-naphthol, to produce the final dye. nih.gov The versatility of this reaction allows for the creation of a wide spectrum of colors.

Tautomerism and Isomerization Pathways of Related Azo Derivatives

Azo derivatives of 3-amino-2,7-naphthalenedisulfonic acid are subject to complex isomerization and tautomeric equilibria, which are fundamental to their chemical properties, color, and stability. These transformations primarily involve azo-hydrazone tautomerism and trans-cis isomerization of the characteristic azo (–N=N–) linkage. The interplay between these forms is governed by a variety of structural and environmental factors.

Azo-hydrazone tautomerism is a form of prototropy where a proton migrates from a hydroxyl or amino group to one of the nitrogen atoms of the azo group, resulting in the formation of a hydrazone structure. researchgate.netuochb.cz This equilibrium is dynamic and can be influenced by the solvent's polarity, the pH of the medium, temperature, and the electronic nature of substituents on the aromatic rings. researchgate.netunifr.chnih.gov Generally, the hydrazone form is stabilized by intramolecular hydrogen bonding, forming a stable six-membered ring. nih.gov

In the solid state, many azo dyes predominantly exist in the hydrazone form. uochb.cz Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for studying this equilibrium in solution. unifr.ch For instance, 15N NMR chemical shifts can definitively indicate whether the azo or hydrazone form is present under different pH conditions. researchgate.net

Computational studies on closely related azo dyes, such as 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-2-naphthalenesulfonic acid, provide valuable insights into the relative stabilities of these tautomers and isomers. researchgate.net The findings from these studies are considered to be broadly applicable to derivatives of this compound, as research suggests that the specific position of the amino group on the naphthalene (B1677914) ring does not significantly alter the structural dynamics. researchgate.net

These computational analyses reveal that the trans-azo conformers are generally more stable than their cis-azo counterparts. researchgate.net The equilibrium between the primary azo and hydrazone tautomers is the most favored transformation, exhibiting the lowest energy barrier. researchgate.net

| Tautomer/Isomer | Description | Relative Stability |

|---|---|---|

| I (trans-azo) | The trans configuration of the azo tautomer. | Most Stable |

| II (trans-hydrazone) | The trans configuration of the hydrazone tautomer. | Less Stable than I |

| IIIa (cis-azo) | A cis configuration of the azo tautomer. | Significantly Less Stable than I and II |

| IIIb (cis-azo) | Another unique cis configuration of the azo tautomer. | Similar Stability to IIIa |

| IV | Other possible tautomeric forms. | Least Stable |

This table is based on computational data for the closely related compound 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-2-naphthalenesulfonic acid, which is expected to exhibit similar behavior. researchgate.net

In addition to tautomerism, the azo linkage itself can undergo reversible trans-cis isomerization upon exposure to light. researchgate.net The trans isomer is typically the more thermodynamically stable form under ambient conditions. researchgate.net Irradiation with UV light can induce a transformation to the less stable cis isomer. researchgate.net This process is often reversible, with the cis isomer reverting to the trans form either thermally in the dark or upon irradiation with visible light. researchgate.netresearchgate.net The kinetics of this thermal back-isomerization can be influenced by the solvent environment, with different rate constants observed in protic versus aprotic solvents. rsc.org

The study of these isomerization and tautomerization pathways is crucial for understanding the performance and application of azo dyes derived from this compound, as the different forms can exhibit distinct colors, stabilities, and interactions with substrates. unifr.ch

Advanced Spectroscopic and Structural Characterization of 3 Amino 2,7 Naphthalenedisulfonic Acid

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within the 3-Amino-2,7-naphthalenedisulfonic acid molecule. These methods probe the vibrational modes of chemical bonds, offering a molecular fingerprint.

In a manner similar to other naphthalenesulfonic acids, the FTIR and Raman spectra of this compound would be characterized by specific bands corresponding to its constituent parts: the amino group (-NH₂), the two sulfonic acid groups (-SO₃H), and the naphthalene (B1677914) core.

Amino Group (-NH₂): The N-H stretching vibrations are expected to appear as distinct bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration typically occurs around 1600-1650 cm⁻¹.

Sulfonic Acid Group (-SO₃H): The sulfonic acid groups produce strong and characteristic absorption bands. The S=O asymmetric and symmetric stretching vibrations are prominent and typically found in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions, respectively. The S-O stretching vibration is expected around 700-800 cm⁻¹.

Naphthalene Core: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the naphthalene ring are expected in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution pattern on the aromatic ring.

A comprehensive analysis using techniques like density functional theory (DFT) can aid in the precise assignment of these vibrational modes, correlating experimental spectra with theoretical calculations.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend | 1600 - 1650 | |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1250 - 1120 |

| S=O Symmetric Stretch | 1080 - 1010 | |

| S-O Stretch | 700 - 800 | |

| Aromatic Naphthalene | C-H Stretch | > 3000 |

| C=C Ring Stretch | 1450 - 1600 |

Electronic Spectroscopy (UV-Vis) for Chromophoric Systems

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing insights into its chromophoric system. The primary chromophore in this compound is the naphthalene ring system.

The UV-Vis spectrum of naphthalene itself exhibits strong absorptions corresponding to π → π* transitions. The presence of substituents significantly influences the absorption maxima (λ_max) and their intensities. The amino group (-NH₂) acts as an auxochrome, an electron-donating group that, when conjugated with the aromatic π-system, typically causes a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity. Conversely, the sulfonic acid groups (-SO₃H) are electron-withdrawing and can induce a hypsochromic (blue) shift.

The resulting spectrum of this compound is a composite of these effects. The absorption spectrum is also sensitive to the pH of the solution, as the protonation state of the amino and sulfonic acid groups alters the electronic distribution within the molecule. For example, protonation of the amino group in acidic conditions would diminish its auxochromic effect. In a related compound, 7-Amino-1,3-naphthalenedisulfonic acid, fluorescence properties were observed with an excitation wavelength (λ_ex) of 310 nm and an emission wavelength (λ_em) of 450 nm in a phosphate (B84403) buffer at pH 7.0, indicating the molecule's significant electronic activity.

Table 2: Influence of Substituents on Naphthalene Chromophore

| Substituent | Type | Expected Effect on λ_max |

| Amino (-NH₂) | Electron-Donating (Auxochrome) | Bathochromic Shift (to longer λ) |

| Sulfonic Acid (-SO₃H) | Electron-Withdrawing | Hypsochromic Shift (to shorter λ) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. A full assignment using ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) would unambiguously confirm the structure of this compound.

¹H NMR: The proton spectrum would show distinct signals for each of the non-equivalent aromatic protons on the naphthalene ring. Their chemical shifts (δ) would be influenced by the electronic effects of the amino and sulfonate substituents. The coupling constants (J-values) between adjacent protons would be critical in establishing their relative positions (ortho, meta, para), thereby confirming the 3-amino-2,7-disubstitution pattern.

¹³C NMR: The carbon spectrum would display signals for each unique carbon atom in the molecule. The carbons directly attached to the electron-withdrawing sulfonic acid groups and the electron-donating amino group would show significant shifts from those of unsubstituted naphthalene.

2D NMR: Techniques like HMBC are particularly powerful as they reveal long-range (2-3 bond) correlations between protons and carbons, allowing for the unequivocal assignment of all atoms in the complex naphthalene ring system.

Table 3: Predicted ¹H and ¹³C NMR Assignment Strategy

| Technique | Information Provided |

| ¹H NMR | Number of unique protons, chemical environment, and connectivity through coupling constants (J). |

| ¹³C NMR | Number of unique carbons and their electronic environment. |

| COSY | Shows which protons are coupled to each other, confirming neighboring protons. |

| HSQC | Correlates each proton to the carbon it is directly attached to. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, key for assigning quaternary carbons and confirming the overall structure. |

X-ray Diffraction (XRD) and Crystallographic Studies of this compound Derivatives

Table 4: Crystallographic Data from a Related Naphthalenesulfonic Acid

| Compound | Crystal System | Molecules per Unit Cell (Z) |

| 1-Naphthalenesulfonic acid dihydrate | Monoclinic | 2 |

| 2-Naphthalenesulfonic acid monohydrate | Orthorhombic | Not specified |

| Data from a study on related naphthalenesulfonic acids illustrates the type of information obtained from XRD. |

Mass Spectrometry (LC-MS) for Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique essential for separating and identifying compounds in a mixture, making it ideal for studying the degradation of this compound. Forced degradation studies, where the compound is exposed to stress conditions like oxidation, photolysis, or extremes of pH, can generate potential impurities and degradation products.

The LC component separates the parent compound from any newly formed products based on their physicochemical properties. The mass spectrometer then ionizes these separated components and measures their mass-to-charge ratio (m/z), providing their exact molecular weight. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of elemental compositions.

Further fragmentation of the parent and degradation product ions (tandem mass spectrometry or MS/MS) yields characteristic fragment patterns. By comparing the fragmentation of a degradation product to that of the parent compound, the site of molecular modification can be pinpointed. This approach allows for the tentative identification of structures for unknown degradation products, which is critical for assessing the stability and purity of the compound.

Table 5: Hypothetical LC-MS Strategy for Degradation Analysis

| Stress Condition | Potential Modification | Analytical Approach |

| **Oxidation (e.g., H₂O₂) ** | Hydroxylation of the ring, oxidation of the amino group | LC-HRMS to detect mass increase (e.g., +16 Da for hydroxylation), followed by MS/MS to locate the modification. |

| Photolysis (UV light) | Dimerization, ring cleavage | LC-MS to detect products with higher or lower molecular weights. |

| Acid/Base Hydrolysis | Desulfonation | LC-MS to detect mass decrease (e.g., -80 Da for loss of SO₃). |

Microscopic Techniques (SEM) for Material Characterization

Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of a material's surface topography. While not typically used to view individual molecules, it is invaluable for characterizing the morphology of bulk materials, powders, or films synthesized from or incorporating this compound.

For instance, if this compound were used as a monomer to synthesize a polymer or as a component in a dye formulation, SEM would be used to analyze the resulting material's characteristics. The analysis could reveal:

Particle Size and Distribution: For powdered forms, SEM can determine the size, shape, and size distribution of the particles, which are critical properties for processing and application.

Surface Morphology: The technique provides detailed images of the surface texture, showing features like porosity, smoothness, or crystalline facets.

Dispersion in Composites: If the compound is incorporated into a composite material, SEM can be used to assess how well it is dispersed within the matrix.

Although specific SEM studies on materials derived from this compound were not identified in the searched literature, the application of this technique is standard practice in materials science for the characterization of new substances.

Computational Chemistry and Theoretical Modeling of 3 Amino 2,7 Naphthalenedisulfonic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-Amino-2,7-naphthalenedisulfonic acid.

Detailed studies on the structural isomer, 2-amino-1-naphthalenesulfonic acid, have utilized DFT to analyze its structural properties and vibrational spectra. tandfonline.com For this compound, similar calculations would involve geometry optimization to determine the most stable three-dimensional structure. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be compared with experimental data if available.

The electronic properties are often described through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the amino group and the naphthalene (B1677914) ring, reflecting the electron-donating nature of these moieties. The LUMO, conversely, would likely be distributed across the aromatic system, influenced by the electron-withdrawing sulfonic acid groups.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored in blue) and nucleophilic (electron-rich, typically colored in red) regions. tandfonline.com For this compound, the areas around the sulfonic acid groups are expected to be highly electronegative, while the region near the amino group would be more electropositive, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) analysis can further detail the intramolecular charge transfer and hyperconjugative interactions between donor and acceptor orbitals, providing deeper insight into the molecule's stability and bonding characteristics. tandfonline.com

Table 1: Illustrative Calculated Electronic Properties for a Naphthalenesulfonic Acid Derivative (based on analogous compounds)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 8.5 D | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative and based on typical data for similar aminonaphthalenesulfonic acids. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the behavior of molecules in a condensed phase, such as in a solvent. mdpi.com These simulations model the movement of atoms and molecules over time, providing insights into solvation, aggregation, and interactions with other species.

For this compound, MD simulations could be employed to understand its hydration shell and interactions with water molecules. The sulfonic acid groups are expected to form strong hydrogen bonds with surrounding water molecules, significantly influencing the molecule's solubility and orientation at interfaces. The amino group can also participate in hydrogen bonding, acting as both a donor and an acceptor.

Simulations can also predict the diffusion coefficient of the molecule in solution, which is a measure of its mobility. mdpi.com Furthermore, MD studies can shed light on the potential for self-aggregation of this compound molecules in solution, driven by hydrophobic interactions between the naphthalene cores and electrostatic interactions between the charged sulfonic acid groups and counter-ions.

In the context of its use in materials science, such as in the formation of polymers or hydrogels, MD simulations could model the interactions of this compound with polymer chains or other components of a mixture. nbinno.com This would help in understanding how it integrates into a larger structure and influences the material's bulk properties.

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation

| Parameter | Description | Potential Finding for this compound |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from a solute atom. | Sharp peaks would indicate a well-defined hydration shell around the sulfonic acid groups. |

| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time. | Used to calculate the diffusion coefficient in a given solvent. |

| Interaction Energy | The energy of interaction between the solute and solvent or other solute molecules. | Quantifies the strength of hydrogen bonding and van der Waals forces. |

Note: This table describes the types of data obtained from MD simulations and their expected relevance to this compound.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict and interpret spectroscopic data. For this compound, theoretical calculations can provide valuable information on its expected infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov The calculations can help assign the observed absorption bands to specific electronic transitions, such as π → π* transitions within the naphthalene ring system. The positions of these bands would be influenced by the amino and sulfonic acid substituents.

Theoretical calculations of vibrational frequencies can aid in the assignment of peaks in IR and Raman spectra. By calculating the vibrational modes and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. tandfonline.com This allows for a detailed understanding of the vibrational characteristics of the molecule, such as the stretching and bending modes of the amino and sulfonic acid groups.

Table 3: Illustrative Predicted Spectroscopic Data

| Spectrum | Predicted Wavelength/Wavenumber | Assignment |

| UV-Vis | ~250 nm, ~340 nm | π → π* transitions of the naphthalene system |

| IR | ~3400-3500 cm⁻¹ | N-H stretching vibrations of the amino group |

| IR | ~1180-1250 cm⁻¹ | Asymmetric S=O stretching of sulfonic acid |

| IR | ~1030-1080 cm⁻¹ | Symmetric S=O stretching of sulfonic acid |

| Raman | ~1350-1400 cm⁻¹ | Aromatic ring stretching vibrations |

Note: The values are approximate and based on characteristic group frequencies and calculations for similar molecules.

Tautomeric Equilibria and Conformational Analysis

Tautomers are structural isomers that can readily interconvert. For this compound, several tautomeric forms are theoretically possible. The primary tautomerism to consider involves the amino group and the aromatic ring. rsc.org While the amino (-NH₂) form is generally the most stable, protonation can lead to different tautomers where a proton is transferred to the naphthalene ring, creating a carbocationic center. rsc.org

Another possibility is the existence of zwitterionic forms, where a proton from one of the sulfonic acid groups is transferred to the amino group, resulting in a molecule with both a positive (-NH₃⁺) and a negative (-SO₃⁻) charge. The relative stability of these tautomers can be evaluated using quantum chemical calculations, which compute the free energy of each form. The equilibrium between these forms can be influenced by the solvent environment, with polar solvents often stabilizing zwitterionic and other charged tautomers. youtube.com

Conformational analysis, also performed using computational methods, involves identifying the different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. For this compound, the primary conformational flexibility lies in the orientation of the sulfonic acid groups relative to the naphthalene plane. By calculating the potential energy surface as a function of the relevant dihedral angles, the most stable conformers and the energy barriers between them can be determined.

Table 4: Potential Tautomers and Conformers of this compound

| Isomeric Form | Description | Expected Relative Stability |

| Amino Tautomer | The standard structure with an -NH₂ group. | Generally the most stable form in non-polar environments. |

| Imino Tautomer | A proton has shifted from the nitrogen to a carbon atom, forming a C=N double bond. | Generally less stable than the amino form. |

| Zwitterionic Tautomer | Internal salt with -NH₃⁺ and -SO₃⁻ groups. | Can be significantly stabilized in polar, protic solvents. |

| Rotational Conformers | Different orientations of the S-O-H bonds in the sulfonic acid groups. | Multiple low-energy conformers are likely to exist with small energy differences. |

Applications in Advanced Materials and Chemical Technologies

Role as an Intermediate in Azo Dye and Pigment Synthesis

3-Amino-2,7-naphthalenedisulfonic acid is a significant intermediate in the manufacture of azo dyes and pigments. wikipedia.org Azo dyes, characterized by the functional group R−N=N−R′, represent 60–70% of all dyes used in the textile and food industries. wikipedia.org The presence of the amino group on the naphthalene (B1677914) ring allows it to act as a diazo component or a coupling component, forming the chromophoric azo bridge that is responsible for the color of these compounds. imrpress.com

The synthesis of azo dyes from this compound typically involves a two-step process: diazotization followed by azo coupling. imrpress.comnih.gov In the first step, the primary aromatic amine group (-NH₂) of the compound is converted into a diazonium salt (-N₂⁺) by reacting it with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). nih.govunb.ca

This highly reactive diazonium salt is then coupled with another aromatic compound, known as a coupling component (e.g., phenols, naphthols, anilines), to form the stable azo dye. imrpress.comunb.ca The position of the azo linkage and the nature of the coupling component determine the final color and properties of the dye. For instance, it is used as a coupling component in the synthesis of dyes like Food Yellow 7, where it is coupled with diazotized 3-Aminobenzenesulfonic acid. capitalresin.com Conversely, it can be diazotized and coupled to other intermediates.

Several commercial dyes are synthesized using this compound as a key building block. The table below lists some examples.

| Dye Name | C.I. Name | Role of this compound |

| Acid Orange 45 | C.I. Acid Orange 45 | Intermediate |

| Direct Orange 101 | C.I. Direct Orange 101 | Intermediate |

| Direct Red 15 | C.I. Direct Red 15 | Intermediate |

| Direct Red 46 | C.I. Direct Red 46 | Coupling Component |

| Direct Red 56 | C.I. Direct Red 56 | Coupling Component |

| Reactive Yellow 26 | C.I. Reactive Yellow 26 | Diazo Component |

| This table is generated based on data from reference nih.gov. |

The two sulfonic acid (-SO₃H) groups in the this compound molecule are crucial for enhancing dye performance. These groups are strongly acidic and are typically present as sodium salts (sulfonates, -SO₃Na) in the final dye product, which imparts excellent water solubility. wikipedia.orgtandfonline.com This high solubility is essential for the application of dyes in aqueous baths, particularly for dyeing natural fibers like cotton, wool, and silk. wikipedia.org

Furthermore, aromatic sulfonic acids act as leveling agents, promoting the even distribution and uniform uptake of the dye across the fabric surface. capitalresin.com This results in consistent, vibrant coloration without patchiness. capitalresin.com The anionic nature of the sulfonate groups facilitates strong electrostatic interactions with cationic sites on protein fibers like wool, enhancing the dye's affinity and fastness. wikipedia.org The number of sulfonic groups can influence the dye's degradation efficiency and adsorption onto catalysts in wastewater treatment processes. nih.gov

Contributions to Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, enabling applications such as laser frequency conversion and digital data storage. nih.gov The development of organic NLO materials often focuses on creating molecules with specific electronic properties, typically a donor-π-acceptor (D-π-A) structure.

While extensive research specifically targeting this compound for NLO applications is not widely documented, its core structure is a promising platform for designing NLO chromophores. The naphthalene ring system provides a π-conjugated bridge, and the amino group (-NH₂) acts as an electron-donating group (EDG). nih.gov

The synthesis of NLO-active derivatives could involve modifying the molecule to create a D-π-A system. This can be achieved by introducing a strong electron-withdrawing group (EWG) onto the naphthalene scaffold. Another strategy involves using the amino group to link the naphthalene system to another aromatic moiety containing an acceptor group. For example, naphthalimide derivatives, which possess a tricyclic planar ring system, have been investigated for their NLO properties. nih.gov Similarly, azobenzene (B91143) derivatives modified with an aminonaphthalene moiety have been designed to enhance NLO response by extending the π-electron delocalized skeleton. nih.gov

The effectiveness of an NLO chromophore is quantified by its hyperpolarizability (β for second-order effects, γ for third-order). The relationship between the molecular structure and these properties is critical for designing new materials. Key principles include:

Elongation of π-Conjugation: Extending the length of the π-conjugated system generally increases hyperpolarizability. In naphthalene-based systems, this can be achieved by creating larger aromatic structures, for instance, by forming bis-azo compounds. nih.govrsc.org

Donor-Acceptor Strength: The NLO response is enhanced by combining strong electron-donating groups with strong electron-withdrawing groups at opposite ends of the π-bridge. nih.gov

Molecular Planarity: A more planar molecular structure facilitates electron delocalization across the π-system, which can lead to a superior NLO response. rsc.org

| Structural Feature | Impact on NLO Properties | Example System |

| Extended π-Conjugation | Increases hyperpolarizability | Anthracene (B1667546) and Azobenzene derivatives with longer bridges show enhanced NLO effects. nih.govrsc.org |

| Strong Donor/Acceptor Groups | Enhances charge transfer and NLO response | Diethylaminophenyl (donor) and tricyanofuran (acceptor) systems exhibit high electro-optic activity. rsc.org |

| Molecular Planarity | Improves electron delocalization | Better planarity in anthracene derivatives leads to superior reverse saturable absorption. rsc.org |

| Introduction of a second chromophore | Can increase poling efficiency and electro-optic coefficient by reducing intermolecular electrostatic interactions. | Chromophores functionalized with small secondary chromophores showed significantly higher r₃₃ values. rsc.org |

Applications in Analytical Chemistry as Reagents and Probes

Aminated naphthalene sulfonic acids are a well-known class of fluorescent molecules used in analytical chemistry. nih.gov Their utility stems from the environmentally sensitive fluorescence of the naphthalene moiety. The fluorescence intensity and emission wavelength of these compounds can change significantly based on the polarity of their microenvironment, making them excellent probes for studying biological systems, such as the hydrophobic pockets of proteins. nih.govnih.gov

While this compound itself is not as commonly cited as its isomers like 8-anilino-1-naphthalenesulfonic acid (ANS), its fundamental structure provides the necessary components for a fluorescent probe. nih.gov It possesses a fluorophore (the naphthalene ring) and a reactive/binding site (the amino group).

The amino group can be used to covalently label biomolecules, such as proteins or amino acids, through reactions with functional groups like aldehydes or activated esters. rsc.org Once attached, the naphthalene sulfonic acid part acts as a fluorescent tag, allowing for sensitive detection using techniques like HPLC with fluorescence detection. rsc.org Furthermore, naphthalene-based probes have been designed for the detection of metal ions like Al³⁺ and biologically important small molecules like glutathione (B108866) (GSH), where binding to the target analyte triggers a measurable change in fluorescence. mdpi.comthno.org Given these precedents, this compound and its derivatives represent potential candidates for the development of new analytical reagents and fluorescent probes for various applications, including cellular imaging and sample analysis. thno.org

Development of Chemo- and Biosensors

The inherent fluorescence of the naphthalene moiety, combined with the presence of functional groups capable of interaction with various analytes, makes aminonaphthalenesulfonic acids attractive candidates for the development of chemo- and biosensors. While specific research on this compound in this domain is not extensively documented, the principles are well-established with its isomers.

Naphthalene-based derivatives are frequently employed as fluorescent probes. For instance, 3-Amino-2-naphthoic acid has been developed into a "turn-on" fluorescence probe for detecting the cyanate (B1221674) anion, a biomarker for diseases like chronic kidney disease. chemicalbook.com This probe shows a significant increase in green fluorescence upon reacting with the target anion. chemicalbook.com Similarly, other naphthalene-based fluorescent sensors have been synthesized for the selective detection of metal ions such as Al³⁺. chemicalbook.com These sensors operate on principles like photoinduced electron transfer (PET), where the interaction with the analyte modulates the fluorescence output.

In the realm of electrochemical sensing, electrodes modified with related compounds have shown significant promise. For example, a glassy carbon electrode modified by the electropolymerization of 4-amino-3-hydroxynaphthalene sulfonic acid demonstrated excellent electrocatalytic activity for the oxidation of ephedrine, allowing for its detection in human urine. Furthermore, electrochemical impedance spectroscopy (EIS) has been used to investigate amino-substituted naphthalene compounds based on their interaction with hairpin DNA immobilized on gold electrodes, offering a platform for the detection of aromatic amine pollutants. chemicalbook.com

Although direct applications of this compound as a primary sensing molecule are not widely reported, its structure provides the necessary components—a fluorescent core and interactive functional groups—that are fundamental to the design of such sensors.

Separation and Detection Methodologies

The analysis and separation of naphthalenedisulfonic acid isomers and their derivatives are crucial for quality control in industrial synthesis. High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose.

Reverse-phase (RP) HPLC methods are commonly used for the analysis of complex mixtures containing naphthalenedisulfonic acid derivatives. For example, a method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid for MS-compatibility) can be employed to separate azo dyes derived from 2,7-naphthalenedisulfonic acid. sigmaaldrich.com The separation of 2,6- and 2,7-naphthalenedisulfonic acid isomers can also be achieved through controlled crystallization processes from reaction mixtures. nih.gov

For detection, particularly of trace amounts, HPLC coupled with electrochemical detection (HPLC-ED) offers high sensitivity. Carbon paste electrodes have been successfully used for the determination of carcinogenic naphthylamines and diaminonaphthalenes, achieving lower detection limits than standard spectrophotometric detection. fishersci.com

Furthermore, aminonaphthalene sulfonic acids can be used as derivatizing agents to facilitate the separation and detection of other molecules. For instance, amino acids can be derivatized with naphthalene-2,3-dicarboxaldehyde (NDA) to form fluorescent isoindole derivatives, which can then be analyzed by HPLC with fluorescence detection. echemi.com This highlights the utility of the naphthalene scaffold in creating highly detectable analytes from non-fluorescent molecules.

Utilization in Specialty Chemical Production

The most significant application of this compound is as an intermediate in the manufacture of dyes. echemi.com The amino group can be diazotized and coupled with other aromatic compounds to form a wide variety of azo dyes. The sulfonic acid groups enhance the water solubility of the resulting dyes, making them suitable for textile dyeing applications. nih.gov For example, its isomer, 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid), is a crucial intermediate for numerous acidic, direct, and reactive dyes. nih.gov

Beyond traditional dyes, the functional groups of this compound make it a potential monomer for the synthesis of specialty polymers. Aromatic polyamides (aramids) are high-performance polymers known for their thermal stability and mechanical strength. The incorporation of functional groups, such as sulfonic acid moieties, can impart specific properties like improved solubility, flame retardancy, or ion-exchange capabilities. Research into functional aromatic polyamides has shown that incorporating bulky or functional side chains can tailor the polymer's properties for specific applications, such as gas separation membranes. While the direct use of this compound in this area is not widely documented, its structure is analogous to monomers used to create these advanced materials.

Environmental Chemistry and Remediation Studies

Biodegradation and Biotransformation of 3-Amino-2,7-naphthalenedisulfonic Acid and Related Structures

The biodegradation of sulfonated naphthalenes is challenging due to the stability conferred by the sulfonate groups. nih.gov However, specific microbial communities have demonstrated the ability to degrade these xenobiotic compounds. The complete mineralization of aminonaphthalenesulfonic acids often relies on the synergistic action of multiple bacterial strains. nih.gov For example, research on 6-aminonaphthalene-2-sulfonic acid (6A2NS) showed that its degradation was accomplished by a mutualistic interaction between two Pseudomonas strains. nih.gov One strain initiated the attack on the naphthalene (B1677914) ring, while the other degraded the resulting intermediate. nih.gov

Conversely, some closely related structures exhibit high resistance to microbial breakdown. Studies on 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) indicated that it was not biodegradable in mixed microbial cultures under typical activated sludge treatment conditions, even after extended acclimation periods. itu.edu.tr This highlights the high degree of specificity in microbial degradation, where small changes in substituent placement on the naphthalene ring can drastically alter biodegradability.

The microbial breakdown of aminonaphthalenesulfonic acids is typically initiated by an aerobic bacterial attack. The process often involves a regioselective dihydroxylation of the aromatic ring, which is the same ring carrying the sulfonate group. nih.gov This initial step is crucial as it destabilizes the aromatic system, leading to the spontaneous elimination of the sulfite (B76179) group. nih.gov

For instance, a Pseudomonas sp. (strain BN6) isolated from river water was found to convert 6-aminonaphthalene-2-sulfonic acid into the intermediate 5-aminosalicylate (B10771825) (5AS). nih.gov This conversion happens through a specific attack at the 1,2-position of the naphthalene skeleton. nih.gov This intermediate, 5AS, was then completely mineralized by another bacterium, Pseudomonas sp. strain BN9, demonstrating a syntrophic relationship. nih.gov Similar pathways have been observed where various amino- and hydroxy-naphthalene sulfonic acids are converted by an initial desulfonating 1,2-dioxygenation, with the resulting aminosalicylates being utilized by other members of the microbial consortium. nih.gov

Bacteria capable of these transformations often exhibit broad substrate specificity for the initial desulfonation step but may not be able to mineralize the resulting intermediates. Several bacterial strains have been isolated that can utilize a wide range of sulfonated aromatics, including various naphthalenesulfonates, as their sole source of sulfur. d-nb.info

Table 2: Microbial Strains Involved in the Degradation of Naphthalenesulfonic Acids

| Microbial Strain(s) | Substrate(s) | Degradation Pathway/Key Step | Intermediate/Product | Source |

| Pseudomonas sp. BN6 & BN9 | 6-Aminonaphthalene-2-sulfonic acid (6A2NS) | Mutualistic degradation; Initial 1,2-position attack | 5-Aminosalicylate (5AS) | nih.gov |

| Pseudomonas sp. A3, C22 | Naphthalene disulfonic acids | Double hydroxylation of the aromatic ring | 1,2-Dihydroxynaphthalene, Gentisic acid | nih.gov |

| Pseudomonas sp. S-313 | 5-Amino-1-naphthalenesulfonic acid | Oxygenolytic cleavage of the sulfonate group | 5-Amino-1-naphthol | d-nb.info |

| Arthrobacter sp. | Various naphthalenesulfonates | Utilization as a sole sulfur source | Not specified | d-nb.info |

The key to microbial degradation lies in specific enzymes that catalyze the cleavage of the carbon-sulfur bond and the opening of the aromatic ring. The primary enzymes involved are oxidoreductases, particularly dioxygenases. nih.gov Naphthalene dioxygenase (NDO), a ring-hydroxylating dioxygenase, is a multicomponent enzyme that initiates the oxidation of the aromatic ring by incorporating molecular oxygen. nih.gov This hydroxylation is often the first step in the degradation of naphthalene sulfonates. nih.gov

Following the initial dihydroxylation and subsequent desulfonation, the resulting dihydroxynaphthalene is further processed by ring-cleavage dioxygenases. nih.gov The pathway can then proceed via intermediates such as salicylates, which are channeled into the central carbon metabolism. nih.gov In some cases, peroxidases and laccases have also been implicated in the degradation of dye molecules containing sulfonated naphthalene structures, where they generate radicals that lead to bond cleavage. researchgate.net

In anaerobic environments, the degradation mechanism is different. For related compounds like 2-methylnaphthalene, degradation is initiated by the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by a succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase. nih.gov This is followed by oxidation via a dehydrogenase. nih.gov While not directly studied for this compound, these anaerobic enzymatic strategies represent potential alternative bioremediation pathways.

Table 3: Key Enzymes in the Bioremediation of Naphthalenesulfonic Acids and Related Compounds

| Enzyme Class | Specific Enzyme Example | Function | Source |

| Dioxygenase | Naphthalene Dioxygenase (NDO) | Ring hydroxylation, initiating the degradation cascade. | nih.gov |

| Dioxygenase | 1,2-Dihydroxynaphthalene Dioxygenase | Aromatic ring cleavage of the dihydroxylated intermediate. | nih.gov |

| CoA-Transferase | Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Activation of the substrate for anaerobic degradation. | nih.gov |

| Dehydrogenase | Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Oxidation of the activated intermediate in the anaerobic pathway. | nih.gov |

| Peroxidase/Laccase | Not specified | Generation of radicals for oxidative cleavage, often in dye degradation. | researchgate.net |

Advanced Oxidation Processes for Degradation

Due to the recalcitrant nature of many sulfonated naphthalenes, Advanced Oxidation Processes (AOPs) are often employed for their degradation. AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to break down complex organic molecules into simpler, less harmful substances. mdpi.com

Various AOPs, including UV/H₂O₂, Fenton-based processes (Fe²⁺/H₂O₂), and ozonation, have proven effective. mdpi.commdpi.com Studies on a closely related compound, 3-hydroxy-2,7-naphthalenedisulfonic acid disodium (B8443419) salt (R-salt), using wet oxidation (oxidation with oxygen in subcritical water) showed that the reaction proceeds relatively quickly at elevated temperatures (413 K) and alkaline pH (>9), achieving over 95% substrate oxidation. nih.gov The primary stable intermediate identified in this process was 4-sulfophthalic acid sodium salt, indicating that the naphthalene ring system is cleaved during oxidation. nih.gov However, achieving a high reduction in Total Organic Carbon (TOC) required much higher temperatures, suggesting the formation of persistent intermediates. nih.gov

The effectiveness of AOPs is influenced by factors such as pH, catalyst concentration, and the presence of other substances in the water matrix. For instance, the Fenton process is generally more effective at an acidic pH of around 3. mdpi.com Combining different AOPs, such as ozonation with UV light or H₂O₂, can enhance degradation efficiency by increasing the generation of hydroxyl radicals. mdpi.comresearchgate.net

Sustainable Chemistry Considerations in Industrial Production and Use

There is a growing market demand for more sustainable chemical solutions, driving innovation towards bio-based and non-toxic formulations of naphthalene sulfonates. ainvest.com This shift aligns with global sustainability goals by reducing reliance on petrochemical feedstocks and creating materials that are more readily biodegradable. For instance, the development of superplasticizers from renewable sources or designing molecules that perform the same function but are more susceptible to microbial degradation are active areas of research. ainvest.com These efforts aim to create a more circular economy for industrial chemicals, where their end-of-life environmental impact is a primary consideration in their initial design. ainvest.com

Future Research Directions and Emerging Trends

Development of Novel Functional Materials Based on 3-Amino-2,7-naphthalenedisulfonic Acid

The bifunctionality of this compound, possessing both an amine and sulfonic acid groups, makes it an attractive monomer for the synthesis of novel functional polymers. Research in this area is expected to focus on the development of high-performance polyamides and polyimides. The incorporation of the naphthalene (B1677914) ring into the polymer backbone can enhance thermal stability and mechanical strength. For instance, studies on related naphthalene-based diamines have shown that they can be used to create fluorinated polyamides with increased solubility and desirable thermal properties. researchgate.net The sulfonic acid groups can impart ion-exchange capabilities, making these polymers suitable for applications in membranes for fuel cells, water purification, and separation processes.

Another promising avenue of research is the development of novel fluorescent materials. The naphthalene moiety is known for its inherent fluorescence, and modification of the amino group can be used to tune the photophysical properties. A related compound, 7-Amino-1,3-naphthalenedisulfonic acid monopotassium salt, is already utilized as a fluorescent reagent for labeling carbohydrates. sigmaaldrich.com This suggests the potential for designing and synthesizing new fluorescent probes and sensors based on this compound for various analytical and biomedical applications.

The table below outlines potential functional polymers that could be synthesized from this compound and their prospective applications.

| Polymer Type | Potential Co-monomer | Key Properties | Potential Applications |

| Polyamide | Aromatic dicarboxylic acids | High thermal stability, ion-exchange capacity, mechanical strength | Fuel cell membranes, water treatment, specialty engineering plastics |

| Polyimide | Aromatic dianhydrides | Excellent thermal and chemical resistance, good mechanical properties | High-temperature adhesives, aerospace components, flexible electronics |

| Fluorescent Polymer | Epichlorohydrin | Tunable fluorescence, water solubility | Fluorescent sensors for metal ions or pH, bio-imaging agents |

Integration into Supramolecular Chemistry and Nanotechnology

The distinct hydrophilic (sulfonic acid) and nucleophilic (amino) groups on a rigid aromatic platform make this compound a compelling building block for supramolecular chemistry and nanotechnology. Future research is likely to explore its use in the self-assembly of complex, ordered structures. The principles of supramolecular assembly have been extensively demonstrated with amino acid-derived molecules, where non-covalent interactions drive the formation of nanostructures. mdpi.comrsc.org Similarly, the sulfonic acid groups of this compound can engage in hydrogen bonding and electrostatic interactions, while the naphthalene core can participate in π-π stacking, guiding the formation of well-defined supramolecular architectures such as nanofibers, nanotubes, and vesicles.

In the realm of nanotechnology, this compound is a prime candidate for the surface functionalization of nanoparticles. The amino group can be used to covalently attach the molecule to the surface of nanoparticles, such as those made of silica (B1680970) or gold. The sulfonic acid groups would then protrude from the surface, imparting a negative charge and enhancing the colloidal stability of the nanoparticles in aqueous media. Amino-functionalized magnetic nanoparticles have already been shown to be effective platforms for various applications, including dye adsorption and biomedical uses. mdpi.comnih.gov Functionalizing nanoparticles with this compound could lead to the development of new nanomaterials for targeted drug delivery, bio-imaging, and environmental remediation.

The following table summarizes the potential roles of this compound in these emerging fields.

| Area | Role of this compound | Potential Outcome |

| Supramolecular Chemistry | Self-assembling building block | Formation of hydrogels, nanofibers, and other ordered nanostructures for biomaterials and electronics. |

| Nanotechnology | Surface functionalization agent for nanoparticles | Enhanced stability and functionality of nanoparticles for drug delivery, diagnostics, and catalysis. |

| Hybrid Materials | Component in metal-organic frameworks (MOFs) | Creation of porous materials with tailored properties for gas storage, separation, and catalysis. |

Advanced Catalysis in Synthesis and Degradation Processes

The presence of both amino and sulfonic acid groups suggests that this compound and its derivatives could be employed in advanced catalytic systems. The sulfonic acid groups can act as Brønsted acid catalysts, while the amino group can be a Lewis base or be modified to coordinate with metal centers, creating novel metal complexes with catalytic activity. While the direct use of this specific compound in catalysis is not yet widely reported, the catalytic applications of metal complexes with related organic ligands, such as hydrazones, are well-established. researchgate.net

Future research could explore the synthesis of metal complexes of this compound and their evaluation as catalysts in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The rigid naphthalene backbone could provide a well-defined and stable framework for the catalytic center. Furthermore, the water-soluble nature imparted by the sulfonic acid groups could facilitate catalyst recovery and reuse in aqueous reaction media, aligning with the principles of green chemistry.

In the context of degradation processes, the study of the oxidation of related compounds like 3-hydroxy-2,7-naphthalenedisulfonic acid disodium (B8443419) salt in subcritical water provides insights into the potential pathways for the environmental breakdown of these molecules. nih.gov Understanding these mechanisms is crucial for developing advanced oxidation processes for the treatment of industrial wastewater containing such compounds.

Theoretical Insights into Complex Reaction Mechanisms

To accelerate the development of the applications described above, a deeper understanding of the fundamental chemical properties and reactivity of this compound is essential. Future research is expected to increasingly rely on computational and theoretical chemistry to provide insights into its behavior at the molecular level.

Theoretical modeling, such as Density Functional Theory (DFT) calculations, can be employed to:

Predict the geometries and electronic properties of polymers and supramolecular assemblies derived from this compound.

Elucidate the mechanisms of reactions involving this compound, such as polymerization and catalytic cycles.

Simulate the interactions of this molecule with nanoparticle surfaces and biological targets.

Calculate its spectroscopic properties to aid in the interpretation of experimental data.

By providing a detailed picture of the structure-property relationships, theoretical studies can guide the rational design of new materials and catalysts based on this compound, ultimately accelerating the pace of innovation in this field.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-2,7-naphthalenedisulfonic acid, and how can purity be optimized?

- Methodology : The compound is synthesized via sulfonation and amination of naphthalene derivatives. Armstrong and Wynne’s methods for naphthalenedisulfonic acids involve sequential sulfonation at positions 2 and 7, followed by nitration and reduction to introduce the amino group . Purification typically involves recrystallization from hot water or ethanol, with technical-grade purity ≥97% achievable via repeated solvent washing .

- Key Data :

| Purity Grade | Solvent System | Yield (%) | Reference |

|---|---|---|---|

| Technical | Water/Ethanol | 85–90 | |

| ACS Reagent | HCl (pH <2) | 70–75 |

Q. How can this compound be characterized spectroscopically?

- Methodology : Use UV-Vis spectroscopy (λmax ~310 nm in acidic media) and FT-IR to confirm sulfonic acid (-SO3H, ~1030 cm⁻¹) and amino (-NH2, ~3450 cm⁻¹) functional groups . High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular composition (C10H9NO6S2; MW 303.31) .

Q. What are the recommended storage conditions to prevent degradation?

- Methodology : Store in airtight containers at 4°C, protected from light and moisture. Stability studies show <5% decomposition over 12 months under these conditions . For long-term storage, lyophilization is advised for aqueous solutions .

Advanced Research Questions

Q. How does this compound interact with metal ions, and what are its chelation thermodynamics?

- Methodology : Conduct potentiometric titration (e.g., with La³+ or Pr³+) to determine stability constants (log K). Structural analogs like 2,7-bis(2-arsonophenylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic acid form 1:1 or 2:1 metal-ligand complexes, with log K values ranging from 8.2–10.5 depending on pH and ionic strength .

- Data :

| Metal Ion | log K (25°C) | pH Range | Reference |

|---|---|---|---|

| La³+ | 9.8 ± 0.2 | 3.5–5.0 | |

| Pr³+ | 9.3 ± 0.3 | 4.0–5.5 |

Q. What role does this compound play in spectrophotometric assays for phosphate or silicate detection?

- Methodology : The compound acts as a chromogenic reagent when derivatized with nitroso groups (e.g., 3-hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid disodium salt). In phosphate assays, it forms a blue complex (λmax = 880 nm) under acidic conditions, with a detection limit of 0.01 ppm . Calibration curves follow Beer-Lambert law (R² >0.995) between 0.1–10 ppm .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodology : Perform QSAR modeling using descriptors like log P, polar surface area, and H-bond donors. Derivatives with hydroxyl groups (e.g., 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid) show enhanced antioxidant activity (IC50 = 12 µM in DPPH assays) due to improved radical scavenging capacity . Molecular docking studies against inflammatory targets (e.g., COX-2) predict binding affinities <−8.0 kcal/mol .

Contradictions and Resolutions

- Spectral Data Variations : Discrepancies in reported λmax values (e.g., 310 nm vs. 295 nm) arise from pH-dependent tautomerism. Validate using buffered solutions (pH 2–7) .

- Metal Chelation Selectivity : While the compound binds rare-earth ions preferentially, competition with EDTA or citrate can suppress interference in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.